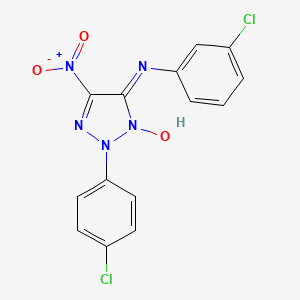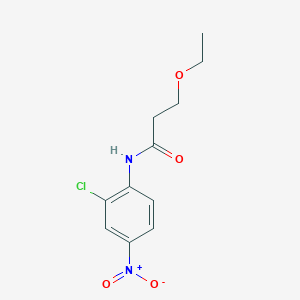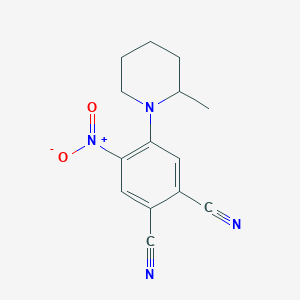
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one
Übersicht
Beschreibung
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of azole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Ergosterol is responsible for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, Clotrimazole disrupts the structure and function of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
Clotrimazole has been found to have minimal toxicity and is generally well-tolerated by patients. However, it may cause some side effects, including skin irritation, burning, and itching. It is also important to note that Clotrimazole should not be used in patients with a known allergy to azole antifungals.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole is a widely used antifungal medication and is readily available for laboratory use. It is relatively inexpensive and has a low toxicity profile, making it an attractive option for in vitro and in vivo studies. However, it is important to note that Clotrimazole may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies.
Zukünftige Richtungen
There are several potential future directions for research on Clotrimazole. One area of interest is its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment. Additionally, there may be potential for Clotrimazole to be used in combination with other antifungal medications to improve their efficacy or to treat resistant fungal infections. Finally, there may be potential for Clotrimazole to be used in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis, as it has been found to have anti-inflammatory properties. Further studies are needed to determine its potential in these areas.
Conclusion
Clotrimazole is a widely used antifungal medication that has been extensively studied for its antifungal properties. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Clotrimazole has also been studied for its potential anticancer properties and has been found to have minimal toxicity. While it has several advantages for laboratory use, it may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies. There are several potential future directions for research on Clotrimazole, including its potential as a cancer treatment and its use in combination with other antifungal medications.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-8-23-18-11-17-15(9-16(18)20)14(10-19(21)24-17)12-4-6-13(22-2)7-5-12/h4-7,9-11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFYZIQJOBKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)
![8,8-dimethyl-2-propyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4192376.png)
![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)